1-Methoxy-3-methyl-d3-benzene
Overview
Description
1-Methoxy-3-methyl-d3-benzene, also known as deuterated 1-methoxy-3-methylbenzene, is a derivative of benzene where three hydrogen atoms are replaced by deuterium atoms. This compound is of interest in various scientific fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methyl-d3-benzene can be synthesized through several methods. One common approach involves the deuteration of 1-methoxy-3-methylbenzene using deuterium gas or deuterated reagents under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and catalysts in reactors designed to handle high pressure and temperature conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound with high deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-methyl-d3-benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation: Products include aldehydes, carboxylic acids, or ketones depending on the extent of oxidation.
Reduction: Products include deuterated toluene derivatives.
Scientific Research Applications
1-Methoxy-3-methyl-d3-benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methoxy-3-methyl-d3-benzene involves its interaction with molecular targets and pathways specific to its application. For example, in NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in elucidating the structure of complex molecules . In biological systems, the deuterium atoms can alter the metabolic pathways, providing insights into the metabolism and pharmacokinetics of deuterated compounds .
Comparison with Similar Compounds
1-Methoxy-3-methyl-d3-benzene can be compared with other similar compounds such as:
1-Methoxy-3-methylbenzene: The non-deuterated version, which has similar chemical properties but lacks the unique NMR characteristics of the deuterated compound.
1-Methoxy-4-methylbenzene: A positional isomer with the methoxy and methyl groups at different positions, leading to different chemical reactivity and applications.
1-Methoxy-2-methylbenzene: Another positional isomer with distinct chemical properties and uses.
The uniqueness of this compound lies in its deuterium labeling, which provides valuable information in NMR spectroscopy and metabolic studies that cannot be obtained with non-deuterated analogs .
Properties
IUPAC Name |
1-methoxy-3-(trideuteriomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIGJGFTADMDOB-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942527 | |
Record name | 1-Methoxy-3-(~2~H_3_)methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20369-34-0 | |
Record name | 1-Methoxy-3-methyl-d3-benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020369340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methoxy-3-(~2~H_3_)methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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